molecular formula C12H12N2O B8292712 3,4-dihydro-2H-pyrano[2,3-f]quinolin-3-amine

3,4-dihydro-2H-pyrano[2,3-f]quinolin-3-amine

Cat. No. B8292712
M. Wt: 200.24 g/mol
InChI Key: URLUNAKCQALPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07227023B2

Procedure details

The 3,4-dihydro-2H-pyrano[2,3-f]quinolin-3-amine 1b is prepared according to Scheme III. The commercially available 5-hydroxyquinoline 13 is first protected with an allyl group, and the resulting 5-allyloxyquinoline 14 subjected to Claisen rearrangement by heating in p-xylene to generate 6-allyl-quinolin-5-ol 15. The resulting phenol is protected with a suitable protecting group, such as benzyl, and the resulting product 16, 6-allyl-5-benzyloxy-quinoline converted to the 3-(5-benzyloxy-quinoline-6-yl)-propane-1,2-diol 17 using the Sharpless Catalytic Asymmetric Dihydroxylation reagent, AD-mix-α. The diol is then converted to the bromoacetate 18 upon heating in 30% HBr in acetic acid, simultaneously cleaving the benzyl protecting group. Cyclization to 19 is achieved under basic conditions using sodium hydride. Cleavage of the acetyl group under basic conditions produced 20, 3,4-dihydro-2H-pyrano[2,3f]quinolin-3-ol quantitatively. The tosylate 21 is then generated using p-toluenesulfonyl chloride in pyridine, and converted to the azide 22 with sodium azide in DMF. The azide is finally reduced by treatment with triphenylphosphine in THF-H2O to provide the 3,4-dihydro-2H-pyrano[2,3-f]quinolin-3-amine 1b suitable for the preparation of some of the derivatives claimed in this invention.
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
product 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
6-allyl-5-benzyloxy-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-(5-benzyloxy-quinoline-6-yl)-propane-1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.C(OC1C=C[CH:23]=[C:22]2[C:17]=1C=CC=[N:21]2)C=C.C(C1C=CC2N=CC=CC=2C=1O)C=C.C1(O)C=CC=CC=1.C(C1C(OCC2C=CC=CC=2)=C2C(=CC=1)N=CC=C2)C=C.C(OC1C(CC(O)CO)=CC=C2C=1C=CC=N2)C1C=CC=CC=1.CC[C@H]1[C@H]2C[C@H]([C@H](OC3C4C(=CC=CC=4)C(O[C@H](C4C=CN=C5C=4C=C(OC)C=C5)[C@@H]4N5C[C@H](CC)[C@@H](CC5)C4)=NN=3)C3C=CN=C4C=3C=C(OC)C=C4)N(CC2)C1.BrCC([O-])=O.[H-].[Na+]>CC1C=CC(C)=CC=1.Br.C(O)(=O)C>[O:1]1[C:2]2=[C:3]3[C:8](=[CH:9][CH:10]=[C:11]2[CH2:23][CH:22]([NH2:21])[CH2:17]1)[N:7]=[CH:6][CH:5]=[CH:4]3 |f:8.9|

Inputs

Step One
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)[O-]
Step Three
Name
benzyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CC=NC2=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=C2C=CC=NC2=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C=2C=CC=NC2C=C1)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Eleven
Name
product 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
6-allyl-5-benzyloxy-quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C=1C(=C2C=CC=NC2=CC1)OCC1=CC=CC=C1
Step Thirteen
Name
3-(5-benzyloxy-quinoline-6-yl)-propane-1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C=CC=NC2=CC=C1CC(CO)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC=2C1=C1C=CC=NC1=CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.